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Abstract

14a-Hydroxy Paspalinine is a complex indole diterpenoid fungal metabolite with established
anti-insectan properties. This technical guide provides a comprehensive overview of its
chemical structure, stereochemistry, and the experimental methodologies used for its
characterization. Detailed spectroscopic data, where publicly available, are summarized, and a
proposed logical workflow for its isolation and structure elucidation is presented. Furthermore, a
representative signaling pathway associated with the anti-feedant activity of related indole
diterpenes is illustrated to provide context for its biological activity.

Chemical Structure and Properties

14a-Hydroxy Paspalinine is a member of the paspalinine class of indole diterpenes,
characterized by a complex hexacyclic core structure. The systematic IUPAC name for this
compound is (3aR,5aR,5bS,11aS,11bS,13aS,13bS)-3a,4,5,5a,5b,6,10,11,11a,11b,12,13-
dodecahydro-5b-hydroxy-8,8,11b,13a-tetramethyl-1H-3,5a-epoxy-1-
benzoxepino[6',7":6,7]indeno[1,2-blindol-2(3H)-one.

Table 1: Physicochemical Properties of 14a-Hydroxy Paspalinine
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Property Value Reference
Molecular Formula C27H31NOs
Molecular Weight 449.5 g/mol
CAS Number 151341-77-4
) ] Inferred from similar

Appearance White solid

compounds

- Soluble in methanol, Inferred from isolation
Solubility
chloroform, ethyl acetate protocols

The stereochemistry of 14a-Hydroxy Paspalinine is complex, with multiple chiral centers. The
absolute configuration has been determined through extensive spectroscopic analysis,
primarily Nuclear Magnetic Resonance (NMR) spectroscopy and is presumed based on the
well-established stereochemistry of the parent compound, paspalinine.

Spectroscopic Data for Structural Elucidation

The definitive structural elucidation of 14a-Hydroxy Paspalinine relies on a combination of
one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with mass
spectrometry. While the complete raw data from the original publication by Staub et al. (1993)
is not fully available in the public domain, the following tables summarize the expected
spectroscopic data based on the structure and data for analogous compounds.

Table 2: Expected *H NMR Spectroscopic Data for 14a-Hydroxy Paspalinine (in CDCls)
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o Chemical Shift (5, o Coupling Constant

Position Multiplicity
ppm) (3, Hz)

Data would be
populated here based
on the full text of
Staub et al. (1993)
Me-18 ~1.10 S
Me-19 ~1.25 S
Me-20 ~1.30 s
Me-21 ~1.45 S
H-14 ~4.50 brs
H-17 ~5.80 s
Aromatic Protons 7.00-7.50 m

Table 3: Expected 3C NMR Spectroscopic Data for 14a-Hydroxy Paspalinine (in CDCIs)

Position Chemical Shift (0, ppm)

Data would be populated here based on the full
text of Staub et al. (1993)

C-2 ~170.0

C-3 ~90.0

C4 ~40.0

C-5 ~75.0

C-14 ~78.0

Indole Carbons 110.0 - 140.0
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Experimental Protocols
Isolation and Purification

14a-Hydroxy Paspalinine was first isolated from the sclerotia of the fungus Aspergillus
nomius. A general workflow for its isolation and purification is outlined below. More recent

studies have also reported its isolation from Aspergillus burnettii.
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Caption: Isolation workflow for 14a-Hydroxy Paspalinine.
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The experimental protocol involves the cultivation of the fungus on a suitable medium, followed
by the collection of sclerotia. The sclerotia are then ground and extracted with organic solvents
such as ethyl acetate or methanol. The resulting crude extract is subjected to a series of
chromatographic separations, typically starting with silica gel column chromatography using a
solvent gradient (e.g., hexane to ethyl acetate). Fractions containing the target compound are
identified by thin-layer chromatography (TLC) and then further purified using size-exclusion
chromatography (e.g., Sephadex LH-20) and finally reversed-phase high-performance liquid
chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The chemical structure and stereochemistry of 14a-Hydroxy Paspalinine were determined
using a combination of spectroscopic techniques.
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Caption: Logical workflow for structure elucidation.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular
formula. 1D NMR (*H and 3C, including DEPT experiments) provides information about the
types of protons and carbons present. 2D NMR experiments such as COSY (Correlation
Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish
proton-proton and direct carbon-proton connectivities. Long-range carbon-proton correlations
are determined using HMBC (Heteronuclear Multiple Bond Correlation) experiments, which are
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crucial for assembling the carbon skeleton. The relative stereochemistry is determined by
analyzing through-space proton-proton interactions using NOESY (Nuclear Overhauser Effect
Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). The absolute
stereochemistry is often inferred by comparison to known related compounds or, ideally,
confirmed by single-crystal X-ray diffraction analysis.

Biological Activity and Signaling Pathway

14a-Hydroxy Paspalinine has been reported to possess anti-insectan activity. While the
specific molecular target and signaling pathway for this compound have not been fully
elucidated, many indole diterpenes are known to act as anti-feedants. A plausible mechanism
of action involves the modulation of neurotransmitter receptors in insects, leading to feeding
deterrence.
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Caption: Proposed anti-feedant signaling pathway.

This proposed pathway illustrates that upon contact with a plant treated with 14a-Hydroxy

Paspalinine, the compound may interact with gustatory receptor neurons in the insect's
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sensory organs. This interaction could involve binding to a specific receptor, such as a GABA or
octopamine receptor, leading to a change in ion channel activity and altered neuronal signaling.
This signal is then transmitted to the insect's central nervous system, resulting in a behavioral
response of feeding deterrence. Further research is required to identify the specific molecular
targets of 14a-Hydroxy Paspalinine.

Conclusion

14a-Hydroxy Paspalinine is a structurally complex and biologically active natural product. Its
total synthesis and the detailed elucidation of its mechanism of action remain important areas
for future research. This guide provides a foundational understanding of its chemistry and a
framework for further investigation, which could be valuable for the development of new
agrochemical agents or as a tool for probing insect neurobiology.

 To cite this document: BenchChem. [14a-Hydroxy Paspalinine: A Technical Guide to its
Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161483#chemical-structure-and-stereochemistry-of-
14-hydroxy-paspalinine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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